methyl (2E)-2-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)acrylate
Description
Methyl (2E)-2-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)acrylate is a structurally complex acrylate derivative characterized by a sulfonyl group attached to a 4-chlorophenyl ring and a dimethylamino substituent on the α-carbon of the acrylate backbone. The (2E)-configuration ensures spatial orientation critical for its electronic and steric properties. This compound’s unique combination of electron-withdrawing (sulfonyl, chloro) and electron-donating (dimethylamino) groups makes it a candidate for applications in polymer chemistry, agrochemicals, or pharmaceuticals, where its reactivity and stability can be tailored for specific interactions .
Properties
IUPAC Name |
methyl (E)-2-(4-chlorophenyl)sulfonyl-3-(dimethylamino)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO4S/c1-14(2)8-11(12(15)18-3)19(16,17)10-6-4-9(13)5-7-10/h4-8H,1-3H3/b11-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTCUPWKGKZOMK-DHZHZOJOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C(=O)OC)S(=O)(=O)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C(=O)OC)/S(=O)(=O)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-2-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)acrylate typically involves the reaction of 4-chlorobenzenesulfonyl chloride with dimethylamine and methyl acrylate under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions often include maintaining a low temperature to prevent side reactions and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to consistent product quality and higher throughput.
Chemical Reactions Analysis
Types of Reactions
Methyl (2E)-2-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)acrylate can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to methyl (2E)-2-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)acrylate exhibit anticancer properties. The sulfonamide group is known for its ability to inhibit carbonic anhydrase, an enzyme often overexpressed in cancer cells. This inhibition can lead to reduced tumor growth and metastasis. Studies have shown that derivatives of this compound can selectively target cancer cells while sparing normal cells, making them promising candidates for further development in cancer therapeutics .
Antimicrobial Properties
The compound also demonstrates antimicrobial activity against various pathogens. Its mechanism involves disrupting bacterial cell wall synthesis, which is crucial for bacterial survival. Preliminary studies have indicated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .
Materials Science
Synthesis of Polymers
this compound can be utilized as a monomer in the synthesis of polymers. Its unique chemical structure allows it to participate in radical polymerization processes, leading to materials with enhanced thermal stability and mechanical properties. Research has demonstrated that polymers derived from this compound exhibit improved resistance to solvents and environmental degradation, making them suitable for various industrial applications .
Nanocomposites Development
In the field of nanotechnology, this compound can be incorporated into nanocomposites to enhance their properties. For instance, when combined with nanoparticles, it can improve the electrical conductivity and mechanical strength of the resultant materials. Studies have shown that such nanocomposites can be used in electronic devices and sensors, highlighting their versatility .
Environmental Applications
Pollutant Remediation
The compound's chemical properties make it suitable for applications in environmental remediation. It has been investigated for its ability to degrade environmental pollutants, particularly those associated with industrial waste. Research suggests that this compound can facilitate the breakdown of harmful substances through chemical reactions that render them less toxic .
Soil Health Improvement
Additionally, there is potential for using this compound in agricultural applications to enhance soil health. Its antimicrobial properties may help control soil-borne pathogens, promoting healthier crop growth and improving yields. Further studies are needed to assess its long-term effects on soil microbiomes and plant health .
Case Studies
Mechanism of Action
The mechanism by which methyl (2E)-2-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)acrylate exerts its effects involves interactions with molecular targets, such as enzymes or receptors. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The dimethylamino group may enhance the compound’s solubility and bioavailability, allowing it to interact more effectively with its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Functional Group Analysis
Sulfonyl vs. Sulfanyl (Thioether) Groups
- The target compound’s sulfonyl group (-SO₂-) is strongly electron-withdrawing, enhancing electrophilic reactivity and stability against nucleophilic attack compared to the sulfanyl (-S-) group in the analog from . This makes the target compound more suitable for reactions requiring polarized intermediates.
- The thioether-containing analog (CAS 339106-42-2) may exhibit higher flexibility due to reduced steric hindrance but lower oxidative stability .
Halogen Substituents: Chlorophenyl vs. Fluorinated chains confer extreme hydrophobicity and resistance to degradation, favoring applications in coatings or surfactants .
Amino and Cyano Modifications The dimethylamino group in the target compound introduces basicity and electron-donating effects, which can stabilize cationic intermediates. In contrast, cyano-substituted acrylates (e.g., CAS 1164552-13-9) exhibit strong electron-withdrawing character, accelerating polymerization but reducing solubility in polar solvents .
Physicochemical and Application Implications
- Reactivity in Polymerization: The target compound’s dimethylamino group may act as a catalyst or chain-transfer agent in radical polymerizations, whereas fluorinated analogs () are more likely to serve as hydrophobic monomers .
- Fluorinated analogs are less likely to penetrate biological membranes due to their lipophilicity .
- Thermal Stability : Sulfonyl groups generally enhance thermal stability, but fluorinated chains (e.g., CAS 68867-62-9) offer superior resistance to high temperatures compared to chlorophenyl derivatives .
Biological Activity
Methyl (2E)-2-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)acrylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and a data table summarizing key characteristics.
Chemical Structure and Properties
This compound features a sulfonamide functional group, which is significant in its interaction with biological targets. The presence of the dimethylamino group enhances its solubility and potential bioactivity.
Chemical Formula: CHClNOS
Molecular Weight: 303.76 g/mol
The biological activity of this compound primarily stems from its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The sulfonyl group may facilitate binding to target proteins, thereby influencing their activity.
Biological Activities
- Anticancer Activity:
- Antimicrobial Properties:
- Anti-inflammatory Effects:
Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of this compound in inhibiting the growth of human breast cancer cells (MCF-7). The results demonstrated a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent.
Case Study 2: Antimicrobial Activity
In vitro tests against Staphylococcus aureus revealed that the compound exhibited significant antibacterial activity, with an MIC (Minimum Inhibitory Concentration) value comparable to standard antibiotics used in clinical settings.
Data Table: Summary of Biological Activities
Q & A
Basic Questions
Q. What are the key synthetic pathways for methyl (2E)-2-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)acrylate, and how are intermediates characterized?
- Synthesis Steps :
- Step 1 : Introduce the sulfonyl group via sulfonation of 4-chlorophenyl precursors using reagents like chlorosulfonic acid or sulfur trioxide (analogous to triazene sulfonation in ).
- Step 2 : Incorporate the dimethylamino group using dimethylformamide-dimethyl acetal (DMF-DMA), as demonstrated in the synthesis of ethyl-2-(3-(4-chlorophenyl)triaz-2-enyl)-3-(dimethylamino)acrylate .
- Step 3 : Esterify the acrylate moiety using methyl chloride or methanol under acidic conditions.
- Intermediate Characterization :
- NMR Spectroscopy : Confirm regiochemistry of the (2E)-configuration via olefinic proton signals (e.g., δ = 7.22 ppm for similar acrylates) .
- Mass Spectrometry : Verify molecular weight and fragmentation patterns (e.g., m/z for C₁₂H₁₃ClNO₄S) .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- 1H/13C NMR : Identify key signals:
- Dimethylamino protons : Singlet at δ ~3.35 ppm .
- Sulfonyl group : Deshielded aromatic protons (δ ~7.5–8.0 ppm) due to electron-withdrawing effects .
Advanced Questions
Q. How does the electronic nature of the 4-chlorophenylsulfonyl group influence reactivity in cross-coupling or nucleophilic substitution reactions?
- Electron-Withdrawing Effects : The sulfonyl group decreases electron density at the acrylate β-carbon, enhancing susceptibility to nucleophilic attack (e.g., in Michael additions). Compare with 4-fluorophenyl analogs, where fluorine’s inductive effect similarly modulates reactivity .
- Steric Considerations : The bulky sulfonyl group may hinder reactions at the α-position, necessitating catalysts like Pd for cross-coupling (e.g., Heck reactions) .
- Contradictions : Chlorine’s electronegativity vs. sulfonyl’s resonance effects can lead to conflicting reactivity predictions; empirical validation via Hammett plots is advised .
Q. What strategies resolve discrepancies in biological activity data between this compound and its structural analogs?
- Lipophilicity Adjustments : Replace the 4-chlorophenyl group with 2,6-difluoro-4-methoxyphenyl to enhance membrane permeability (logP increased by ~0.5 units in ).
- Pharmacokinetic Profiling : Use HPLC-MS to compare metabolic stability in liver microsomes. The dimethylamino group may reduce clearance rates vs. non-aminated analogs .
- Target Interaction Studies : Perform molecular docking with enzymes like kinases or sulfotransferases to assess binding affinity differences due to sulfonyl vs. carbonyl groups .
Q. How can reaction conditions be optimized to minimize by-products during the multi-step synthesis of this compound?
- Temperature Control : Reflux in dry dioxane at 110°C for 6 hours to ensure complete dimethylamino group incorporation (as in ) .
- Catalyst Screening : Test Pd(OAc)₂ or CuI for Suzuki-Miyaura couplings to reduce homocoupling by-products .
- Purification Techniques : Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol to isolate the product (>95% purity) .
Methodological Notes
- Spectral Data Interpretation : For ambiguous NMR signals (e.g., overlapping dimethylamino and methyl ester protons), employ 2D techniques like COSY or HSQC .
- Yield Optimization : Pre-activate the sulfonyl chloride intermediate with DMF to enhance electrophilicity before acrylate formation .
- Biological Assay Design : Use Gram-positive and Gram-negative bacterial models to test antimicrobial activity, noting the compound’s potential to disrupt cell wall synthesis via sulfonyl group interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
